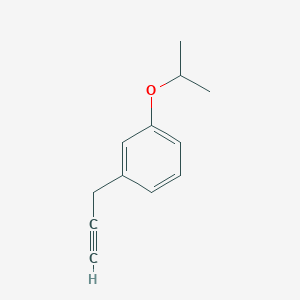

1-Isopropoxy-3-prop-2-ynylbenzene

Description

Structural Features and Chemical Significance within Organic Synthesis

The key structural features of 1-Isopropoxy-3-prop-2-ynylbenzene are the aromatic ring, the ether linkages, and the terminal alkyne functionality of the propargyl group. The benzene (B151609) ring provides a stable, planar core, while the ether groups introduce some flexibility and influence the electronic properties of the ring. The isopropoxy group is a bulky alkyl ether, which can impart steric hindrance and affect the regioselectivity of reactions involving the aromatic ring.

The propargyl group is a highly versatile functional group in organic synthesis. The terminal alkyne's C-H bond is weakly acidic, allowing for deprotonation to form a potent nucleophile (an acetylide). This reactivity enables a variety of carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex molecular skeletons. nih.govnih.govmdpi.com Furthermore, the triple bond itself can participate in a wide array of chemical transformations, including cycloadditions, hydrofunctionalizations, and metal-catalyzed coupling reactions. nih.govnih.govmdpi.com

The presence of both the aromatic ring and the propargyl ether functionality makes compounds like this compound valuable intermediates in the synthesis of a diverse range of organic molecules, including heterocyclic compounds and polycyclic aromatic structures. mdpi.comresearchgate.net

| Structural Feature | Chemical Significance |

| Aromatic Ring | Provides a stable core and influences electronic properties. |

| Isopropoxy Group | Introduces steric bulk and affects regioselectivity. |

| Propargyl Ether | Offers a versatile handle for synthetic transformations. |

| Terminal Alkyne | Enables C-C bond formation and participates in various reactions. |

Historical Perspectives on Aromatic Alkyne-Containing Ethers

The synthesis of ethers has a long history in organic chemistry, with the Williamson ether synthesis, developed in the mid-19th century, remaining a cornerstone for their preparation. This method, involving the reaction of an alkoxide with a primary alkyl halide, is directly applicable to the synthesis of aromatic propargyl ethers. rsc.org The general approach involves the reaction of a substituted phenol (B47542) with propargyl bromide or chloride in the presence of a base. rsc.org

Historically, the interest in alkyne-containing compounds has been driven by their rich reactivity. The development of metal-catalyzed cross-coupling reactions in the 20th century, such as the Sonogashira coupling, significantly expanded the synthetic utility of terminal alkynes, including those in aromatic propargyl ethers. These reactions allow for the direct connection of the alkyne carbon to aryl or vinyl groups, providing a powerful tool for the construction of conjugated systems.

While specific historical accounts of this compound are not prominent in the literature, the foundational chemistry for its synthesis and the appreciation of the propargyl group's synthetic potential have been well-established over decades of research in organic chemistry.

Current Research Landscape and Emerging Opportunities for this compound

Current research on aromatic propargyl ethers is vibrant and multifaceted, with applications spanning materials science, medicinal chemistry, and synthetic methodology development. While dedicated studies on this compound are scarce, the broader class of these compounds is being actively investigated.

In materials science, aromatic propargyl ethers are explored as precursors to high-performance polymers and thermosetting resins. rsc.org The propargyl groups can undergo thermal or catalytic polymerization to form cross-linked networks with high thermal stability and desirable mechanical properties. rsc.org Bis(propargyl) aromatic ethers, for instance, have been investigated as potential replacements for isocyanate-based curing agents in polymer formulations. rsc.org

In medicinal chemistry, the propargyl group is often incorporated into drug candidates as it can serve as a bioisostere for other functional groups or as a reactive handle for covalent modification of biological targets. The versatility of the alkyne functionality allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link different molecular fragments.

The synthetic community continues to develop new methods for the preparation and transformation of propargyl derivatives. nih.govnih.govmdpi.com This includes the development of catalytic systems for the enantioselective synthesis of chiral propargyl alcohols and the use of propargyl ethers in cascade reactions to rapidly build molecular complexity. nih.govmdpi.com

For this compound specifically, opportunities lie in its potential use as a building block in these emerging areas. Its specific substitution pattern could lead to materials with unique properties or serve as a starting point for the synthesis of novel bioactive compounds. Further research is needed to explore the specific reactivity and potential applications of this particular molecule.

| Research Area | Emerging Opportunities for Aromatic Propargyl Ethers |

| Materials Science | Development of high-performance polymers, thermosets, and curing agents. rsc.orgrsc.org |

| Medicinal Chemistry | Incorporation into drug candidates and use in bioorthogonal chemistry. |

| Organic Synthesis | Development of new catalytic transformations and cascade reactions. nih.govnih.govmdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propan-2-yloxy-3-prop-2-ynylbenzene |

InChI |

InChI=1S/C12H14O/c1-4-6-11-7-5-8-12(9-11)13-10(2)3/h1,5,7-10H,6H2,2-3H3 |

InChI Key |

UZWSBPVUULEDKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CC#C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Isopropoxy 3 Prop 2 Ynylbenzene

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that readily participates in a wide array of chemical reactions, including cycloadditions and metal-catalyzed transformations.

While specific studies on [2+2+n] cycloaddition reactions of 1-isopropoxy-3-prop-2-ynylbenzene for the synthesis of conjugated nanocarbons are not extensively documented, the reactivity of aryl alkynes in such transformations is well-established. These reactions, often catalyzed by transition metals, provide a powerful tool for the construction of complex cyclic and polycyclic systems. For instance, nickel-catalyzed [2+2+2] cycloadditions of alkynes are known to form substituted arenes and pyridines. researchgate.net It is conceivable that this compound could undergo similar cyclotrimerization reactions, either with itself or with other alkynes, to generate highly substituted benzene (B151609) derivatives.

Furthermore, Lewis acid-catalyzed [2+2] cycloadditions between aryl alkynes and alkenes, such as acrylates, have been reported to yield cyclobutenes. acs.org The application of such a reaction to this compound would be expected to produce the corresponding cyclobutene (B1205218) derivative. Intramolecular [4+2] cycloadditions of benzynes with conjugated enynes also offer a pathway to condensed polycyclic aromatic compounds. nih.gov Although this specific intramolecular reaction is not directly applicable, it highlights the potential of the alkyne group in cycloaddition chemistry.

The table below summarizes representative cycloaddition reactions of aryl alkynes, which can be considered analogous to the expected reactivity of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [2+2+2] Cycloaddition | Terminal Alkynes | Ni catalyst with terphenyl phosphine (B1218219) ligand | Substituted Arenes | researchgate.net |

| [2+2] Cycloaddition | Aryl Alkyne, Acrylate | In(tfacac)3-TMSBr | Cyclobutene | acs.org |

| [4+2] Cycloaddition | Benzyne, Conjugated Enyne (intramolecular) | TBAT | Condensed Polycyclic Aromatic | nih.gov |

| [2+2] Cycloaddition | Indoles, Aryl Alkynes | Fe(NO3)3, HNO3 | Cyclobutene-fused Indolines | rsc.org |

Metal-catalyzed hydrofunctionalization of alkynes, involving the addition of a heteroatom-hydrogen or carbon-hydrogen bond across the triple bond, is a highly atom-economical method for synthesizing functionalized alkenes. researchgate.net Transition metals such as nickel, palladium, and gold are commonly employed to catalyze these transformations. researchgate.netresearchgate.net For a terminal alkyne like that in this compound, hydrofunctionalization can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst and reaction conditions.

Ruthenium-catalyzed cycloadditions of aryl azides and alkynes are also known to produce 1,5-disubstituted 1,2,3-triazoles. nih.gov This reaction would provide a straightforward route to a triazole-substituted derivative of this compound. Additionally, copper-catalyzed cycloisomerization of diynes containing a nitrone moiety has been shown to produce complex heterocyclic systems through a cascade of cycloaddition and rearrangement steps. acs.org While not a direct hydrofunctionalization, this illustrates the diverse reactivity of alkynes under metal catalysis.

The following table presents examples of metal-catalyzed reactions of alkynes that are pertinent to the expected reactivity of this compound.

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

| Hydrofunctionalization | Alkyne, Y-H (Y=heteroatom or C) | Transition Metals (e.g., Ni, Au) | Functionalized Olefins | researchgate.netresearchgate.net |

| Dihydrosilylation | Aryl Alkyne, Secondary Silane | CoBr2·OIP, NaBHEt3 | α,α- or α,β-dihydrosilylated arenes | nih.gov |

| Hydroarylation | Alkyne, Organoboron Reagent | Pd(II) or Ni(0) | Trisubstituted Alkene | acs.orgscispace.com |

| Cycloaddition | Aryl Azide, Alkyne | [Cp*RuCl]4 | 1,5-disubstituted 1,2,3-triazole | nih.gov |

Carbopalladation, the addition of a carbon-palladium bond across a carbon-carbon multiple bond, is a fundamental step in many palladium-catalyzed cross-coupling and cyclization reactions. nih.gov For a terminal alkyne such as this compound, carbopalladation initiated by an aryl- or vinyl-palladium species would typically proceed via a syn-addition mechanism to form a vinylpalladium intermediate. researchgate.netrsc.org The regioselectivity of this addition is influenced by steric and electronic factors, with the aryl or vinyl group generally adding to the less substituted carbon of the alkyne.

The resulting vinylpalladium intermediate can then undergo various subsequent reactions, such as reductive elimination, β-hydride elimination, or further insertion reactions, leading to a diverse range of products. Mechanistic studies on the carbopalladation of alkynes have revealed that the initial cis-adduct can sometimes isomerize to the more stable trans-adduct. researchgate.net In some cases, an anti-carbopalladation pathway can also be operative. researchgate.netrsc.org

The alkylation of terminal alkynes, while not a carbopalladation reaction in the strictest sense, involves the formation of a carbon-carbon bond at the alkyne terminus. This is typically achieved by deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile in a reaction with an alkyl halide. youtube.com

Mechanistic Investigations of Chemical Processes Involving 1 Isopropoxy 3 Prop 2 Ynylbenzene

Elucidation of Palladium-Catalyzed Reaction Pathways

Palladium catalysts are exceptionally versatile in promoting the cyclization and functionalization of enynes and related systems, including aryl propargyl ethers like 1-isopropoxy-3-prop-2-ynylbenzene. acs.orgacs.orgnih.gov These reactions often proceed through a series of well-defined organometallic intermediates, and their elucidation is key to understanding and optimizing the catalytic process.

Identification and Characterization of Reaction Intermediates

While direct experimental data on the intermediates in reactions of this compound is limited, extensive studies on analogous aryl propargyl ethers and 1,6-enynes provide a strong basis for postulating the key reactive species. researchgate.netresearchgate.net The catalytic cycle of a typical palladium-catalyzed cyclization is believed to commence with the coordination of the palladium(II) catalyst to the alkyne moiety. This initial coordination activates the alkyne for subsequent transformations.

One of the primary intermediates formed is a vinylpalladium species, resulting from either hydropalladation or carbopalladation of the alkyne. In the context of cycloisomerization, a palladium hydride species, often generated in situ, adds across the triple bond. This can lead to the formation of a six-membered palladacycle. Subsequent migratory insertion of the arene C-H bond or another tethered unsaturated group can then occur.

In other palladium-catalyzed reactions, such as those involving coupling partners, an oxidative addition of an aryl halide to a palladium(0) complex is the initial step, generating a palladium(II) intermediate. illinois.edu This is then followed by coordination of the alkyne of this compound and subsequent insertion and reductive elimination steps to yield the final product.

The characterization of such intermediates often relies on a combination of spectroscopic techniques, including NMR and mass spectrometry, as well as computational studies. For instance, in related systems, the structure of key palladium complexes has been elucidated using X-ray crystallography. nih.gov

Table 1: Postulated Intermediates in Palladium-Catalyzed Reactions of Aryl Propargyl Ethers

| Intermediate Type | Description | Method of Generation |

| π-Alkyne Palladium Complex | Initial coordination of the palladium catalyst to the alkyne. | Reaction of Pd(II) salt with the alkyne. |

| Vinylpalladium Species | Formed after hydropalladation or carbopalladation of the alkyne. | Addition of a Pd-H or Pd-R species across the triple bond. |

| Palladacycle | A cyclic intermediate containing a carbon-palladium bond. | Intramolecular insertion of an alkene or arene into a Pd-C or Pd-H bond. |

| Allenylpalladium Intermediate | Can form from propargylic substrates. | Rearrangement of a propargylpalladium species. nih.gov |

This table is based on general knowledge of palladium catalysis with similar substrates, as direct data for this compound is not available.

Studies of Palladium-Mediated Isomerization Phenomena

Palladium catalysts are known to mediate various isomerization reactions, and for a substrate like this compound, several isomerization pathways are plausible. One of the most common is the cycloisomerization to form chromene derivatives. This transformation is believed to proceed through a palladium hydride-mediated pathway. acs.orgresearchgate.net

The generally accepted mechanism involves the formation of a palladium hydride catalyst, which adds to the alkyne to form a vinylpalladium intermediate. This is followed by an intramolecular Heck-type reaction (carbopalladation) onto the aromatic ring, leading to a cyclized intermediate. Subsequent β-hydride elimination regenerates the palladium hydride catalyst and yields the chromene product. The regioselectivity of the initial hydropalladation and the subsequent cyclization are critical factors that determine the final product structure.

Another potential isomerization is the rearrangement of the propargyl ether to an allenyl ether, which can also be catalyzed by palladium complexes. This typically involves the formation of an allenylpalladium intermediate. nih.gov

Table 2: Potential Isomerization Products of this compound via Palladium Catalysis

| Product Type | Proposed Mechanistic Pathway | Key Intermediate |

| Chromene Derivative | Cycloisomerization | Vinylpalladium, Palladacycle |

| Allenyl Ether Derivative | illinois.eduillinois.edu-Sigmatropic Rearrangement | Allenylpalladium intermediate |

This table illustrates potential products based on known palladium-catalyzed isomerizations of related aryl propargyl ethers.

Role of Ligands and Bases in Catalytic Cycles

The choice of ligands and bases plays a pivotal role in controlling the activity, selectivity, and stability of the palladium catalyst. nih.govnih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and modulate its electronic and steric properties.

In the context of reactions involving this compound, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step in cross-coupling reactions and influence the regioselectivity of insertion steps. nih.gov The bite angle of bidentate phosphine ligands has been shown to be a critical factor in determining the reaction pathway in the cyclization of propargylic carbonates, directing the reaction towards either alkynyl azacycles or cyclic dienamides. nih.gov This principle can be extrapolated to the reactions of this compound, where the ligand can influence whether cyclization occurs via an endo or exo pathway.

Bases are often required to facilitate the deprotonation of a pro-nucleophile or to regenerate the active catalyst. nih.gov In many palladium-catalyzed cross-coupling reactions, a base is necessary to facilitate transmetalation or to neutralize acidic byproducts. nih.gov The strength and nature of the base can significantly impact the reaction rate and outcome. For instance, in Suzuki-Miyaura couplings, the base is crucial for the formation of the reactive boronate species. nih.gov

Table 3: Influence of Ligands and Bases on Palladium-Catalyzed Reactions

| Reagent | Role in Catalytic Cycle | Effect on Reaction |

| Ligands | ||

| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Stabilize Pd(0), influence oxidative addition and reductive elimination rates. | Can affect catalyst activity and longevity. |

| Bidentate Phosphines (e.g., dppe, dppf) | Control coordination geometry and bite angle. | Influences regioselectivity and enantioselectivity. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. | Often lead to highly active and stable catalysts. |

| Bases | ||

| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Deprotonation, regeneration of catalyst. | Common in cross-coupling reactions. youtube.com |

| Organic Bases (e.g., Et₃N, DBU) | Can act as a ligand and base. | Influences reaction rate and can prevent catalyst decomposition. |

This table provides a general overview of the roles of ligands and bases in palladium catalysis.

Mechanistic Insights into Organometallic Transformations (e.g., Zirconate Rearrangements)

While palladium catalysis is predominant for aryl propargyl ethers, other organometallic reagents can also effect unique transformations. Zirconocene-mediated reactions, for example, are powerful tools for the formation of new carbon-carbon bonds and for skeletal rearrangements.

For instance, zirconacyclopentadienes can react with various electrophiles. More interestingly, they can undergo novel skeletal rearrangements, especially when other functional groups are present in the molecule. In the case of diynes, zirconocene (B1252598) can mediate intramolecular cyclizations to form fused-ring systems. It is conceivable that this compound could undergo intermolecular coupling with other alkynes or intramolecular cyclization if another unsaturated moiety were present, mediated by zirconocene.

Kinetic and Thermodynamic Studies of Reaction Progress

Detailed kinetic and thermodynamic studies are essential for a complete understanding of a reaction mechanism, allowing for the determination of rate-limiting steps and the relative stability of intermediates and products. Unfortunately, specific kinetic and thermodynamic data for reactions involving this compound are not documented in the available literature.

However, general principles derived from studies of related systems can be applied. For many palladium-catalyzed cross-coupling reactions, the oxidative addition step is often the rate-determining step. illinois.edu In cycloisomerization reactions, the turnover-limiting step can be the C-H activation or the reductive elimination step. Kinetic isotope effect (KIE) studies are a powerful tool to probe the rate-determining step. A significant KIE upon isotopic labeling of a C-H bond, for example, would suggest that the cleavage of this bond is involved in the rate-limiting step.

Competitive Reaction Pathways and Selectivity Control

In many catalytic reactions involving multifunctional molecules like this compound, several reaction pathways can compete, leading to a mixture of products. Controlling the selectivity of these reactions is a major challenge in synthetic chemistry.

For this compound, potential competitive pathways in a palladium-catalyzed reaction could include:

Cycloisomerization vs. Dimerization/Oligomerization: The desired intramolecular cyclization to form a chromene could compete with intermolecular reactions, especially at higher substrate concentrations.

6-endo-dig vs. 5-exo-dig Cyclization: Depending on the catalyst and reaction conditions, the intramolecular cyclization could proceed via different modes, leading to different ring sizes. For aryl propargyl ethers, 6-endo-dig cyclization to form a six-membered ring is often favored.

Heck Reaction vs. Sonogashira Coupling: In the presence of a coupling partner, such as an aryl halide and a terminal alkyne, a cascade reaction could occur. The selectivity between a Heck-type addition to an alkene and a Sonogashira coupling with the terminal alkyne would need to be controlled.

The control of selectivity is typically achieved by careful tuning of the reaction parameters:

Catalyst: The choice of the metal and its ligand is paramount. As discussed, the steric and electronic properties of the ligand can direct the reaction towards a specific pathway. nih.govacs.orgnih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.

Temperature and Concentration: These parameters can be adjusted to favor intramolecular over intermolecular processes and to overcome activation barriers for specific pathways.

Additives: The presence of specific additives can block or promote certain reaction channels.

Table 4: Factors Influencing Selectivity in Palladium-Catalyzed Reactions of Enynes

| Factor | Influence on Selectivity | Example from Related Systems |

| Ligand Bite Angle | Can control regioselectivity of nucleophilic attack on an allenylpalladium intermediate. | Small bite angles favor dienamide formation, while large bite angles favor alkynyl azacycle formation in propargylic carbonate cyclization. nih.gov |

| Ligand Steric Bulk | Can influence the regioselectivity of migratory insertion. | Bulky phosphine ligands can favor α-arylation over β-arylation in Heck reactions of vinyl ethers. acs.org |

| Solvent | Can affect the rate of competing pathways. | The use of DMSO as a cosolvent improves selectivity in Heck reactions of cycloalkenes. tum.de |

| Base | Can influence catalyst activity and the nature of the active species. | The choice of base can affect the outcome of Suzuki-Miyaura couplings. nih.gov |

This table summarizes key factors for controlling selectivity based on literature for analogous systems.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-isopropoxy-3-prop-2-ynylbenzene, both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons, the methine and methyl protons of the isopropoxy group, and the methylene (B1212753) and acetylenic protons of the propargyl group. The splitting patterns (multiplicity) and coupling constants (J-values) of these signals would provide critical information about the connectivity of the atoms.

Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts (δ) of these signals would help to identify the aromatic carbons, the carbons of the isopropoxy group, and the sp-hybridized carbons of the alkyne.

Advanced NMR Techniques (e.g., Variable Temperature NMR for Dynamic Processes)

Advanced NMR techniques could provide deeper insights into the molecule's behavior. For instance, Variable Temperature (VT) NMR studies could be used to investigate any dynamic processes, such as conformational changes or restricted rotation around single bonds, although significant dynamic processes are not immediately expected for this relatively simple structure at typical temperatures. Other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the isopropoxy and propargyl groups to the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected.

A table of expected IR absorption bands is presented below:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C≡C-H (terminal alkyne) | ~3300 | C-H stretch |

| C≡C (terminal alkyne) | ~2100-2140 | C≡C stretch |

| C-H (aromatic) | ~3000-3100 | C-H stretch |

| C-H (aliphatic) | ~2850-3000 | C-H stretch |

| C=C (aromatic) | ~1450-1600 | C=C stretch |

| C-O (ether) | ~1000-1300 | C-O stretch |

The presence of these characteristic peaks would provide strong evidence for the proposed structure.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight and can also provide information about the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₁₂H₁₄O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of a propyl group from the ether or cleavage of the propargyl chain, which would further support the structural assignment.

X-ray Crystallography for Solid-State Structural Analysis

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal how the molecules pack together in the crystal lattice and identify any intermolecular interactions, such as van der Waals forces or π-stacking.

Computational and Theoretical Studies of 1 Isopropoxy 3 Prop 2 Ynylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Isopropoxy-3-prop-2-ynylbenzene, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Electronic Structure: The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations can map the electron density surface, highlighting regions that are electron-rich or electron-poor. In this compound, the aromatic ring, the oxygen atom of the isopropoxy group, and the triple bond of the propargyl group are expected to be key features in its electronic landscape. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Prediction: DFT provides a suite of conceptual descriptors that help in predicting the reactivity of a molecule. These descriptors are derived from the variations in energy with respect to the number of electrons. For this compound, these parameters offer a quantitative measure of its reactivity.

| Reactivity Descriptor | Definition | Predicted Significance for this compound |

| Electronegativity (χ) | The negative of the chemical potential; the power of an atom to attract electrons to itself. | The presence of the electronegative oxygen atom is expected to influence the overall electronegativity of the molecule. |

| Chemical Hardness (η) | A measure of resistance to a change in electron distribution or charge transfer. | The aromatic ring contributes to the overall stability and hardness of the molecule. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of electron transfer. | The polarizable π-system of the benzene (B151609) ring and the alkyne group suggests regions of higher softness. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. | The alkyne group can act as an electrophilic site, particularly in the presence of strong nucleophiles. |

| Fukui Functions | Describe the change in electron density at a given point in space when the number of electrons in the molecule changes. | These functions can identify the most probable sites for nucleophilic, electrophilic, and radical attacks. |

This table is generated based on established principles of Density Functional Theory and its application to organic molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the pathways of chemical reactions is fundamental to controlling their outcomes. Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and the calculation of the energetics of transition states. For this compound, this is particularly relevant for reactions involving its alkyne functionality, such as cycloadditions, metal-catalyzed couplings, and additions.

The terminal alkyne group is a versatile handle for a variety of chemical transformations. For instance, in a Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, computational modeling can help to elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The calculated energy barriers for each step can provide insights into the reaction kinetics and help optimize reaction conditions.

| Reaction Type | Key Intermediates | Transition State Features |

| Sonogashira Coupling | π-alkyne complex, σ-alkynyl palladium complex | The geometry and energy of the transition state for the rate-determining step, often the oxidative addition or reductive elimination. |

| Click Chemistry (CuAAC) | Copper(I)-acetylide intermediate | The transition state for the [3+2] cycloaddition with an azide, revealing the concerted or stepwise nature of the reaction. |

| Hydration of the Alkyne | Vinyl cation or a metal-vinylidene intermediate | The energy barrier to the formation of the initial adduct with a hydronium ion or a metal catalyst. |

This table is a representation of potential reaction mechanisms that could be modeled for this compound based on the known reactivity of terminal alkynes.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape of a molecule is not static but exists as an ensemble of different conformations. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule by simulating the atomic motions over time. For this compound, MD simulations can reveal the preferred orientations of the isopropoxy and propargyl substituents relative to the benzene ring.

The flexibility of the isopropoxy group allows for multiple low-energy conformations. Understanding the distribution of these conformers is important as it can influence the molecule's packing in the solid state and its interaction with other molecules in solution. MD simulations can generate trajectories of the molecule's motion, from which conformational preferences and the energy barriers between different conformers can be determined.

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

| C(aryl)-O-C(isopropyl)-H | Rotation around the ether linkage | Staggered conformations that minimize steric hindrance between the isopropyl group and the aromatic ring. |

| C(aryl)-C(methylene)-C≡C | Rotation of the propargyl group | Conformations where the alkyne is either in the plane of or perpendicular to the benzene ring, influenced by subtle electronic interactions. |

This table outlines the key dihedral angles that would be analyzed in a molecular dynamics simulation of this compound to understand its conformational preferences.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical reactivity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property, in this case, chemical reactivity. By developing a QSPR model, the reactivity of new, yet-to-be-synthesized derivatives of this compound could be predicted.

For a QSPR study focused on chemical reactivity, a dataset of related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be required. A wide range of molecular descriptors, calculated from the 2D or 3D structures of the molecules, would then be used to build a mathematical model.

Relevant Molecular Descriptors for Reactivity QSPR:

Topological Descriptors: Connectivity indices, Wiener index, etc., which describe the atomic connectivity in the molecule.

Geometrical Descriptors: Molecular surface area, volume, etc., which relate to the shape and size of the molecule.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms, etc., which are derived from quantum chemical calculations.

By applying statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSPR model can be established. This model could then be used to predict the reactivity of other phenyl propargyl ethers, aiding in the rational design of molecules with desired chemical properties.

Applications of 1 Isopropoxy 3 Prop 2 Ynylbenzene in Advanced Materials and Synthetic Chemistry

Precursor for the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The propargyl ether moiety in 1-Isopropoxy-3-prop-2-ynylbenzene is a key functional group that can be exploited for the construction of polycyclic aromatic hydrocarbons (PAHs). The thermal or metal-catalyzed Claisen rearrangement of aryl propargyl ethers is a well-established method for the synthesis of chromene derivatives. researchgate.net This rearrangement is often followed by subsequent cyclization reactions to build more complex polycyclic frameworks.

For instance, the thermal cyclization of aryl propargyl ethers can lead to the formation of chromenes, which can then undergo further transformations to yield PAHs. researchgate.net The reaction proceeds through a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form an allenyl phenol (B47542) intermediate, which then cyclizes. The substitution pattern on the aromatic ring can influence the regioselectivity of these reactions. researchgate.net While direct studies on this compound are not prevalent, the known reactivity of related aryl propargyl ethers suggests its potential as a precursor for substituted PAHs.

| Reactant Class | Reaction Type | Product Class | Reference |

| Aryl Propargyl Ethers | Claisen Rearrangement | Chromenes | researchgate.net |

| Aryl Propargyl Ethers | Thermal Cyclization | Benzofurans/Benzopyrans | researchgate.net |

Building Block for Conjugated Organic Materials (e.g., Nanocarbons, Polymers)

The terminal alkyne functionality in this compound makes it a valuable monomer for the synthesis of conjugated polymers. The polymerization of phenyl propargyl ether and its derivatives, catalyzed by transition metals such as molybdenum and tungsten, has been shown to produce soluble polymers with interesting properties. epa.gov These polymers, featuring a conjugated polyene backbone, are of interest for their potential electronic and optical properties.

The polymerization of para-substituted phenyl propargyl ethers has been studied, with the nature of the substituent influencing the polymerization process and the solubility of the resulting polymer. epa.gov It is conceivable that this compound could be polymerized in a similar fashion to yield a polymer with a unique combination of properties conferred by the isopropoxy substituent.

Furthermore, the reactive alkyne group can participate in various coupling and cycloaddition reactions, making it a potential building block for the bottom-up synthesis of well-defined nanocarbon structures. The ability of terminal alkynes to undergo reactions like Glaser coupling or Sonogashira coupling allows for the creation of larger π-conjugated systems.

| Monomer | Polymerization Catalyst | Polymer Type | Reference |

| Phenyl Propargyl Ether | MoCl5, WCl6, PdCl2 | Poly(phenyl propargyl ether) | epa.gov |

Intermediate in the Stereoselective Synthesis of Complex Molecular Architectures

Aryl propargyl ethers are valuable intermediates in stereoselective synthesis. The propargylic position can be a stereocenter, and methods for its enantioselective functionalization are of significant interest. For example, the enantioselective transformation of propargylic C(sp3)–H bonds is a direct route to chiral α-functionalized alkynes. nih.govnih.gov

Gold-catalyzed cycloisomerization reactions of enynes, a class of compounds that can be derived from propargyl ethers, have been extensively studied and provide access to a wide range of complex carbocyclic and heterocyclic scaffolds with high stereocontrol. beilstein-journals.orgnih.govacs.orgresearchgate.netmonash.edu The isopropoxy group in this compound can influence the stereochemical outcome of such reactions through steric and electronic effects.

Recent developments have also shown that cationic nih.govrsc.org-aryl migrations of propargyl benzyl (B1604629) ethers can proceed stereospecifically to generate tetrasubstituted olefins, which are important structural motifs in many biologically active molecules. dntb.gov.uaresearchgate.net This type of reactivity highlights the potential of propargyl ethers like this compound as precursors to stereochemically defined complex molecules.

| Reaction Type | Catalyst/Promoter | Key Transformation | Stereochemical Aspect | Reference |

| Propargylic C-H Silylation | Iridium Catalyst | Enantioselective C-H functionalization | High enantioselectivity | nih.govnih.gov |

| Enyne Cycloisomerization | Gold Catalyst | Formation of carbo- and heterocycles | High stereocontrol | beilstein-journals.orgnih.govacs.orgresearchgate.netmonash.edu |

| Cationic nih.govrsc.org-Aryl Migration | NXS reagents (water activated) | Stereospecific formation of tetrasubstituted olefins | Diastereoselective | dntb.gov.uaresearchgate.net |

Development of Novel Ligands and Catalysts

The structure of this compound, containing both a "soft" alkyne and a "hard" ether oxygen donor atom, suggests its potential use in the design of novel ligands for transition metal catalysis. The alkyne can coordinate to soft metals like gold, platinum, and palladium, which are known to catalyze a plethora of organic transformations. beilstein-journals.orgnih.govacs.org The ether oxygen could also participate in metal coordination, potentially leading to bidentate or hemilabile ligands.

While there are no specific reports on the use of this compound as a ligand, the broader class of aryl propargyl ethers has been shown to be reactive substrates in metal-catalyzed reactions, indicating their ability to coordinate to the metal center. rsc.orgrsc.org The development of catalysts based on such ligands could lead to new reactivity and selectivity in various catalytic processes. The isopropoxy group can be varied to tune the steric and electronic properties of the resulting metal complexes, allowing for the optimization of catalyst performance.

Future Research Directions and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional Williamson ether synthesis, while effective, often relies on harsh bases and volatile organic solvents. youtube.com Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. For 1-isopropoxy-3-prop-2-ynylbenzene, this would involve adapting the Williamson synthesis to be more environmentally benign.

Key strategies for a greener synthesis include:

Phase-Transfer Catalysis (PTC): This technique allows the reaction to occur in a biphasic system (e.g., aqueous and organic), reducing the need for anhydrous and often toxic organic solvents. ull.es A phase-transfer catalyst facilitates the transport of the phenoxide from the aqueous phase to the organic phase where it can react with the propargyl halide. This method can lead to milder reaction conditions and easier product separation. ull.es

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.orgresearchgate.netnih.gov In the context of the Williamson ether synthesis, microwaves can significantly reduce reaction times from hours to minutes and often lead to higher yields. researchgate.netnih.gov This increased efficiency translates to lower energy consumption, a key principle of green chemistry. acs.org

Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives is a major focus of sustainable chemistry. soci.orgpharmacophorejournal.com For the synthesis of aryl propargyl ethers, research into solvents like ionic liquids or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) could offer significant environmental benefits. soci.orgwikipedia.org Water, under micellar conditions, has also been explored as a green medium for ether synthesis. masterorganicchemistry.comlibretexts.org

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations

The propargyl group is a versatile functional handle that can participate in a wide array of chemical transformations. acs.org The presence of this group in this compound opens the door to exploring a multitude of reactions, leading to the synthesis of novel and potentially functional molecules.

Expected areas of reactivity include:

Cycloaddition Reactions: The terminal alkyne is a prime candidate for various cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition with azides (a "click" reaction) would yield 1,2,3-triazoles, a scaffold prevalent in medicinal chemistry.

Rearrangement Reactions: Aryl propargyl ethers are known to undergo fascinating rearrangement reactions. For instance, at high temperatures, they can rearrange to form chromenes via a soci.orgsoci.org-sigmatropic rearrangement (Claisen rearrangement). rsc.org

Hydroarylation and Related Cyclizations: The alkyne can undergo intramolecular hydroarylation, where a C-H bond from the aromatic ring adds across the triple bond, leading to the formation of cyclic structures. rsc.org Catalysts based on metals like indium have been shown to facilitate such transformations. rsc.org

Sonogashira Coupling and other Cross-Coupling Reactions: The terminal alkyne can be readily coupled with aryl or vinyl halides in the presence of a palladium catalyst, allowing for the extension of the carbon skeleton and the synthesis of more complex molecular architectures.

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. acs.orgnih.gov The synthesis of this compound and its analogues is well-suited for this modern approach.

Key benefits of applying flow chemistry include:

Enhanced Safety: Reactions involving highly reactive intermediates or exothermic processes can be managed more safely in the small, controlled environment of a flow reactor.

Precise Control over Reaction Parameters: Flow systems allow for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. soci.org

Facilitated Automation and Library Synthesis: Automated flow synthesis platforms can be used to rapidly generate libraries of analogues by systematically varying the starting materials and reaction conditions. syrris.com This is particularly valuable for exploring structure-activity relationships in drug discovery. The synthesis of related ether compounds has been successfully demonstrated in continuous flow systems. nih.gov

Computational Design and Targeted Synthesis of Functional Analogues

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. google.comnih.gov For this compound, computational methods can be employed to guide the design of new analogues with specific, targeted functionalities.

Applications of computational design in this context include:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to study the electronic structure and predict the most likely pathways for various reactions, such as cycloadditions and rearrangements. rsc.orgresearchgate.netchemrxiv.org This can help in selecting the optimal conditions for a desired transformation.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity is identified for a series of aryl propargyl ether analogues, QSAR models can be developed to correlate their chemical structures with their observed activities. nih.govpharmacophorejournal.comnih.govmdpi.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

In Silico Screening for Biological Targets: The three-dimensional structure of this compound and its potential analogues can be docked into the binding sites of various biological targets (e.g., enzymes, receptors) to predict their potential as therapeutic agents. google.comnih.gov This in silico screening can identify promising candidates for further experimental investigation.

Q & A

Q. What role do steric and electronic effects play in the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.